Introduction: The Role of Isotopic Labeling in Advanced Analytical Chemistry
Introduction: The Role of Isotopic Labeling in Advanced Analytical Chemistry
An In-Depth Technical Guide to the Chemical Properties and Structure of Fluazolate-d3
Fluazolate-d3 is the deuterium-labeled form of Fluazolate, a pyrazole herbicide.[1][2] The strategic replacement of three hydrogen atoms with deuterium on the N-methyl group of the pyrazole ring creates a molecule that is chemically almost identical to its parent compound but physically distinguishable by mass. This subtle yet critical modification makes Fluazolate-d3 an invaluable tool for researchers and analytical scientists.[3][4]
Isotopically labeled compounds, such as Fluazolate-d3, serve as ideal internal standards in quantitative mass spectrometry-based assays.[4] Their near-identical physicochemical properties ensure they behave similarly to the unlabeled analyte during sample extraction, chromatography, and ionization, thus correcting for matrix effects and variations in instrument response. However, their difference in mass allows them to be separately detected and quantified by the mass spectrometer. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical applications of Fluazolate-d3 for professionals in agrochemical and pharmaceutical development.
Chemical Structure and Nomenclature
The structural integrity of Fluazolate-d3 is foundational to its function. It is characterized by a substituted pyrazole ring linked to a chlorinated and fluorinated benzoic acid ester. The key feature is the trideuterated methyl group attached to a nitrogen atom of the pyrazole ring.
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IUPAC Name: propan-2-yl 5-[4-bromo-1-(methyl-d3)-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate[1]
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Synonyms: 5-[4-Bromo-1-(methyl-d3)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluoro-benzoic Acid 1-Methylethyl Ester, Isopropazol-d3, JV 485-d3, MON 48500-d3[6][7]
Below is a diagram illustrating the chemical structure of Fluazolate-d3.
Caption: 2D structure of Fluazolate-d3, highlighting the key functional groups.
Physicochemical Properties
The physical and chemical properties of Fluazolate-d3 are essential for its handling, storage, and application in analytical methods. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₉D₃BrClF₄N₂O₂ | [5][6][] |
| Molecular Weight | 446.64 g/mol | [5][6][] |
| Exact Mass | 444.9892 Da (Calculated for C₁₅H₉³H₃⁷⁹Br³⁵Cl F₄N₂O₂) | [1] |
| Appearance | Not specified, likely a solid | [7] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [7] |
| Storage Temperature | Refrigerator | [7] |
| Melting Point | N/A | [7] |
| Boiling Point | N/A | [7] |
| Hazard Codes | N/A | [7] |
Synthesis and Isotopic Labeling Strategy
The synthesis of Fluazolate-d3 follows the general pathway for its non-labeled counterpart, with a critical modification to introduce the deuterium atoms. The overall synthesis of Fluazolate involves a multi-step process starting from 2-chloro-4-fluorotoluene.[9] The key step for creating the deuterated analogue is the N-methylation of the pyrazole ring intermediate.
Causality in Isotopic Labeling: The choice of labeling the N-methyl group is strategic. This position is generally metabolically stable, meaning the deuterium atoms are unlikely to be lost through chemical exchange during biological or environmental processes. This stability is crucial for a reliable internal standard. The synthesis would employ a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), to react with the pyrazole nitrogen.
Caption: Proposed synthetic step for introducing the trideuteromethyl group.
Analytical Methodologies and Characterization
Validating the identity, purity, and concentration of Fluazolate-d3 is paramount. This requires a combination of high-resolution analytical techniques.
Structural Confirmation
1. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using a Quadrupole Time-of-Flight (Q-TOF) instrument, is the definitive technique for confirming the elemental composition.
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Expected Observation: The mass spectrum should show a molecular ion [M+H]⁺ at m/z 447.9965 (for the most abundant isotopes). This is a 3-dalton shift from the unlabeled Fluazolate (m/z 444.9778), confirming the presence of the three deuterium atoms.
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Rationale: HRMS provides mass accuracy in the low ppm range, allowing for the unambiguous determination of the elemental formula and confirmation of successful deuteration. Tandem MS (MS/MS) can further confirm the structure by fragmenting the molecule and verifying that the deuterium label is retained on fragments containing the N-methyl group.[10]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic structure of the molecule.
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¹H NMR: The most notable difference compared to unlabeled Fluazolate would be the complete absence of the singlet peak corresponding to the N-CH₃ protons. Residual, partially deuterated species (e.g., -CHD₂ or -CH₂D) might be visible as small multiplets.
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¹³C NMR: The carbon of the N-CD₃ group will appear as a multiplet (typically a 1:3:6:7:6:3:1 septet) due to the one-bond coupling with the three deuterium atoms (spin I=1). Its chemical shift will be very similar to the unlabeled analogue.[11][12]
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²H NMR (Deuterium NMR): A single resonance would be observed, confirming the presence of deuterium in a single chemical environment.
Quantitative Analysis Workflow
Fluazolate-d3 is primarily used as an internal standard for the quantification of Fluazolate. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for this application.[13][14]
Detailed Protocol: LC-MS/MS Quantification of Fluazolate
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Sample Preparation:
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To a known volume or mass of the sample (e.g., 1 mL water, 1 g soil), add a precise volume of a Fluazolate-d3 internal standard stock solution of known concentration.
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Perform a sample extraction procedure appropriate for the matrix (e.g., QuEChERS for food, solid-phase extraction for water).
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Evaporate the final extract to dryness and reconstitute in a suitable mobile phase for injection.
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Self-Validation Principle: Adding the internal standard at the very beginning of the workflow ensures it undergoes the same potential losses as the analyte during every subsequent step, providing the most accurate correction.
-
-
Chromatographic Separation (HPLC/UPLC):
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Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Rationale: A C18 column provides good retention for moderately nonpolar compounds like Fluazolate. The gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and separation from matrix interferences. Formic acid is added to promote protonation for positive ion mode mass spectrometry.
-
-
Mass Spectrometric Detection (Tandem Quadrupole MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fluazolate (Analyte): Q1: 444.0 → Q3: 382.0 (Example transition corresponding to loss of isopropene).
-
Fluazolate-d3 (Internal Standard): Q1: 447.0 → Q3: 385.0 (Same neutral loss, shifted by 3 Da).
-
-
Rationale: MRM is highly selective and sensitive. By monitoring a specific precursor-to-product ion transition, chemical noise is filtered out, allowing for accurate quantification even at very low concentrations. The use of a stable isotope-labeled internal standard with the same fragmentation pathway ensures the most reliable correction.[15]
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Caption: Standard workflow for quantitative analysis using an isotopically labeled internal standard.
Applications in Research and Development
The primary application of Fluazolate-d3 is as an internal standard for the accurate quantification of the herbicide Fluazolate.[6] This is critical in:
-
Environmental Monitoring: Detecting and quantifying pesticide residues in soil, water, and air.
-
Food Safety: Ensuring compliance with maximum residue limits (MRLs) in agricultural products.
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Pharmacokinetic Studies: If used in a pharmaceutical context, it would be used to track drug concentrations in biological fluids like plasma and urine.
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Metabolism Studies: While less common for an internal standard, it could potentially be used as a tracer to study the metabolic fate of Fluazolate, helping to identify and quantify its metabolites.[3]
Conclusion
Fluazolate-d3 represents more than just a labeled molecule; it is a precision tool that enables high-fidelity analytical science. Its design, centered on the stable isotopic labeling of a metabolically robust position, provides the foundation for its use as a superior internal standard. By understanding its chemical properties, structure, and the rationale behind its application in advanced analytical workflows like LC-MS/MS, researchers can achieve highly accurate and reliable quantification of the parent herbicide in complex matrices. This guide serves as a technical resource to facilitate its effective implementation in research, development, and regulatory science.
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